ML150

Description

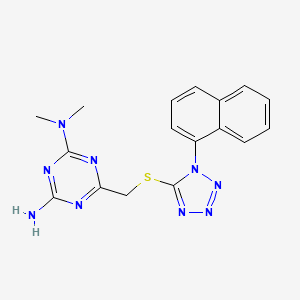

Structure

3D Structure

Properties

IUPAC Name |

2-N,2-N-dimethyl-6-[(1-naphthalen-1-yltetrazol-5-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N9S/c1-25(2)16-20-14(19-15(18)21-16)10-27-17-22-23-24-26(17)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,10H2,1-2H3,(H2,18,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEGAOGGMAQQKFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N)CSC2=NN=NN2C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ML150: A Case of Mistaken Identity - Not a Kinase Inhibitor, but a Modulator of α-Synuclein Expression

Initial investigations into the mechanism of action of a compound designated ML150 as a kinase inhibitor have revealed a case of mistaken identity. Extensive database searches and a review of available scientific literature indicate that this compound is not a kinase inhibitor. Instead, scientific findings identify this compound as a potent and specific small-molecule inhibitor of α-Synuclein (α-Syn) expression.

This discovery fundamentally alters the understanding of this compound's biological activity, shifting its relevance from the field of oncology and signal transduction pathways commonly associated with kinase inhibitors to the realm of neurodegenerative diseases, particularly those characterized by α-Synuclein pathology, such as Parkinson's disease.

The True Mechanism of Action: Targeting Protein Translation

The primary mechanism of action of this compound is the specific reduction of α-Synuclein protein translation.[1] This is achieved through its interaction with the Iron Responsive Element (IRE) located in the 5'-untranslated region (5'-UTR) of the α-Synuclein mRNA transcript.[1] By binding to this regulatory region, this compound is thought to inhibit the translational machinery from synthesizing the α-Synuclein protein.

This mode of action is distinct from that of kinase inhibitors, which typically function by competing with ATP or binding to allosteric sites on protein kinases to prevent the phosphorylation of substrate proteins.

Revisiting the Core Topic: Implications of this compound's Actual Function

Given that this compound is not a kinase inhibitor, a technical guide on its "kinase inhibitor mechanism of action" is not applicable. There are no relevant signaling pathways involving kinase inhibition, quantitative data from kinase assays, or experimental protocols for kinase-related studies to report for this compound.

The following sections would typically detail the kinase-related activity of a compound. However, due to the established identity of this compound as an inhibitor of α-Synuclein expression, these sections will remain intentionally blank as they do not apply.

Data Presentation: Quantitative Analysis of Kinase Inhibition

No quantitative data is available for this compound in the context of kinase inhibition as it does not function as a kinase inhibitor.

Experimental Protocols

No experimental protocols for kinase assays are relevant to the mechanism of action of this compound.

Signaling Pathways and Experimental Workflows

Diagrams of signaling pathways and experimental workflows related to kinase inhibition are not applicable to this compound.

References

what is the target of ML150 compound

An In-depth Technical Guide on the Compound ML150 (MW-150)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the small molecule inhibitor this compound, more accurately identified in scientific literature and commercial sources as MW-150 or MW01-18-150SRM. The primary molecular target of MW-150 is p38 mitogen-activated protein kinase alpha (p38α MAPK), a key enzyme in cellular signaling pathways related to inflammation and stress responses. This guide details the quantitative metrics of its inhibitory activity, the experimental protocols used to determine its efficacy, and its role within the broader context of the p38 MAPK signaling cascade.

Core Target and Mechanism of Action

The designated biological target of the compound MW-150 is p38α mitogen-activated protein kinase (p38α MAPK) . MW-150 functions as a selective, central nervous system (CNS) penetrant, and orally active inhibitor of this kinase.[1] Its mechanism of action is the competitive inhibition of the ATP-binding site of the p38α MAPK, thereby preventing the phosphorylation of its downstream substrates.

Quantitative Data Summary

The inhibitory potency and selectivity of MW-150 have been characterized through various biochemical and cellular assays. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of MW-150

| Target Enzyme | Inhibition Constant (Ki) |

| p38α MAPK | 101 nM[2][3] |

Table 2: Selectivity Profile of MW-150

| Kinase | Selectivity Fold (over p38α MAPK) |

| Serine/threonine-protein kinase NLK | 6-fold[2] |

| p38β MAPK | 10-fold[2] |

| p38δ MAPK | 14-fold[2] |

Table 3: In Vivo Efficacy of MW-150

| Animal Model | Dosing | Observed Effect |

| Aged amyloid precursor protein/presenilin 1 (APP/PS1) knock-in mice (Alzheimer's disease model) | 2.5 mg/kg per day, i.p. | Reduced number of errors in the spatial reference memory version of the radial arm water maze[2] |

Experimental Protocols

The following sections describe the general methodologies for the key experiments cited in the characterization of MW-150.

p38α MAPK Kinase Inhibition Assay (Ki Determination)

Objective: To determine the inhibitory constant (Ki) of MW-150 against p38α MAPK.

General Protocol:

-

Reagents: Recombinant human p38α MAPK, ATP, a suitable substrate peptide (e.g., myelin basic protein or a specific peptide substrate like EGR-1), and the test compound (MW-150). A radioactive isotope of ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) is typically used for detection.

-

Assay Buffer: A buffer containing HEPES, MgCl₂, MnCl₂, DTT, and BSA is prepared to maintain optimal enzyme activity.

-

Procedure:

-

A series of dilutions of MW-150 are prepared.

-

Recombinant p38α MAPK is incubated with the various concentrations of MW-150 in the assay buffer.

-

The kinase reaction is initiated by the addition of the substrate peptide and [γ-³²P]ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is stopped by the addition of a solution like phosphoric acid.

-

The phosphorylated substrate is separated from the unreacted ATP, typically by spotting the reaction mixture onto phosphocellulose paper followed by washing steps.

-

The amount of incorporated radioactivity in the substrate is quantified using a scintillation counter.

-

-

Data Analysis: The rate of substrate phosphorylation is plotted against the concentration of MW-150. The Ki is then calculated using the Cheng-Prusoff equation, which relates the Ki to the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) and the concentration of ATP used in the assay.

Cellular Assay: Inhibition of MK2 Phosphorylation in LPS-activated Glia

Objective: To assess the ability of MW-150 to inhibit p38α MAPK activity within a cellular context.

General Protocol:

-

Cell Culture: Glial cells (e.g., primary microglia or an immortalized glial cell line) are cultured in appropriate media.

-

Treatment: Cells are pre-incubated with various concentrations of MW-150 for a specified time.

-

Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to activate the p38 MAPK pathway.

-

Cell Lysis: After a defined stimulation period, the cells are lysed to extract total protein.

-

Western Blot Analysis:

-

Protein concentrations of the lysates are determined.

-

Equal amounts of protein for each condition are separated by SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is probed with a primary antibody specific for the phosphorylated form of MAPK-activated protein kinase 2 (MK2), a direct downstream substrate of p38α MAPK.

-

A primary antibody against total MK2 is used as a loading control.

-

The primary antibodies are detected using a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate.

-

The resulting bands are visualized and quantified using an imaging system.

-

-

Data Analysis: The intensity of the phosphorylated MK2 band is normalized to the total MK2 band for each condition. The percentage of inhibition of MK2 phosphorylation is then calculated relative to the LPS-stimulated control without the inhibitor.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the p38α MAPK signaling pathway and a general experimental workflow for evaluating a kinase inhibitor.

Caption: The p38α MAPK signaling cascade and the inhibitory action of MW-150.

Caption: A generalized workflow for the evaluation of a kinase inhibitor like MW-150.

References

Preclinical Data for ML150: A Technical Guide for Researchers

An In-depth Analysis of the Preclinical Profile of ML150, a Selective Inhibitor of α-Synuclein Translational Expression, for Professionals in Drug Development and Neuroscience Research.

Introduction

This compound is a novel small molecule inhibitor identified through a high-throughput screening campaign aimed at discovering compounds that selectively reduce the expression of α-synuclein.[1] This protein is a key pathological hallmark in a range of neurodegenerative disorders, most notably Parkinson's disease, where its misfolding and aggregation are central to disease progression.[1] this compound's unique mechanism of action, targeting the translational machinery of α-synuclein, presents a promising therapeutic strategy to mitigate the downstream toxicity associated with its overexpression and aggregation. This document provides a comprehensive overview of the available preclinical data on this compound, including its in vitro efficacy, selectivity, and physicochemical properties, along with detailed experimental methodologies and a visualization of its proposed signaling pathway.

Core Preclinical Data

The following tables summarize the key quantitative data for this compound, showcasing its potency and selectivity as an inhibitor of α-synuclein expression.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Line | Parameter | Value | Reference |

| Primary Screen | H4-2a (neuroglioma) | IC50 | 1.8 µM | [1] |

| Confirmatory ELISA | SH-SY5Y (neuroblastoma) | IC50 | ~1 µM | [1] |

Table 2: In Vitro Selectivity of this compound

| Cell Line | Target Reporter | Selectivity Fold-Change | Reference |

| H4-C (control) | Lacking IRE | >100-fold | [1] |

| H4-PRP (control) | Scrapie Prion Protein IRE | >100-fold | [1] |

Table 3: Physicochemical and Drug-like Properties of this compound

| Property | Value/Description | Reference |

| IUPAC Name | N,N-dimethyl-6-({[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}methyl)-1,3,5-triazine-2,4-diamine | [1] |

| PubChem CID | 1517919 | [1] |

| Molecular Weight | 419.5 g/mol | [1] |

| Solubility | Excellent aqueous solubility | [1] |

| Stability | Stable in aqueous conditions | [1] |

| Chemical Liabilities | No obvious liabilities | [1] |

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect on α-synuclein expression by targeting the 5'-untranslated region (5'UTR) of the α-synuclein mRNA.[1] Specifically, it is believed to modulate the interaction between the iron-responsive element (IRE) stem-loop within this region and iron regulatory proteins (IRPs). Under normal conditions, the binding of IRPs to the IRE can influence the translation of the mRNA. This compound is proposed to interfere with this process, leading to a reduction in the translational efficiency of α-synuclein mRNA and, consequently, lower cellular levels of the protein.

Figure 1: Proposed mechanism of action for this compound in inhibiting α-synuclein protein translation.

Experimental Protocols

The identification and characterization of this compound involved a series of robust in vitro assays. The key methodologies are detailed below.

Primary High-Throughput Screen (HTS)

-

Assay Principle: A cell-based reporter assay was used to measure the expression of a luciferase gene under the control of the α-synuclein 5'UTR. Inhibition of α-synuclein translation results in a decrease in luciferase activity.

-

Cell Line: H4 neuroglioma cells stably transfected with the reporter construct (H4-2a).

-

Methodology:

-

H4-2a cells were plated in 384-well plates.

-

A library of 303,224 small molecules was screened at a single concentration.

-

After a defined incubation period, luciferase activity was measured using a luminometer.

-

Hits were identified as compounds that significantly reduced the luminescent signal compared to control wells.

-

-

Counterscreens: To ensure selectivity, hits were tested against two control cell lines: H4-C (lacking the IRE) and H4-PRP (containing the IRE from the Scrapie prion protein). This compound showed over 100-fold selectivity in these counterscreens.[1]

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Assay Principle: This assay quantified the endogenous levels of α-synuclein protein in a human neuroblastoma cell line following treatment with this compound.

-

Cell Line: SH-SY5Y neuroblastoma cells.

-

Methodology:

-

SH-SY5Y cells were cultured and treated with varying concentrations of this compound.

-

Following treatment, cell lysates were prepared.

-

The concentration of α-synuclein in the lysates was determined using a specific sandwich ELISA kit.

-

Data was normalized to total protein concentration and dose-response curves were generated to calculate the IC50 value.

-

Western Blot Analysis

-

Assay Principle: Western blotting was employed to visually confirm the dose-dependent reduction of α-synuclein protein levels and to assess the compound's effect on a housekeeping protein (actin) as a measure of general cytotoxicity.

-

Cell Line: H4 neuroglioma cells.

-

Methodology:

-

H4 cells were treated with a range of this compound concentrations.

-

Cell lysates were collected and total protein was quantified.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was probed with primary antibodies specific for α-synuclein and β-actin.

-

Following incubation with secondary antibodies, the protein bands were visualized using chemiluminescence. This compound demonstrated a dose-dependent decrease in α-synuclein levels without affecting actin levels.[1]

-

Figure 2: Workflow for the discovery and initial characterization of this compound.

Summary and Future Directions

The preclinical data available for this compound identify it as a potent and selective inhibitor of α-synuclein translation with favorable drug-like properties.[1] Its novel mechanism of action offers a compelling rationale for its further development as a potential therapeutic for Parkinson's disease and other synucleinopathies. The probe report suggests that this compound is a valuable tool for future cell-based and in vivo investigations.[1]

Further research is warranted to fully elucidate the preclinical profile of this compound. Key areas for future investigation include:

-

In vivo Pharmacokinetics: Comprehensive studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in relevant animal models.

-

In vivo Efficacy: Evaluation of this compound in animal models of Parkinson's disease to assess its ability to reduce α-synuclein pathology and ameliorate disease-related phenotypes.

-

Toxicology: A thorough assessment of the safety profile of this compound through in vitro and in vivo toxicology studies.

-

Mechanism of Action Refinement: Further studies to precisely define the molecular interactions between this compound and the α-synuclein mRNA 5'UTR IRE.

The successful completion of these studies will be critical in determining the potential of this compound to progress towards clinical development as a disease-modifying therapy for neurodegenerative diseases.

References

In Vitro Kinase Assay of ML150: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation related to the in vitro kinase profiling of the hypothetical compound ML150. Due to the limited publicly available kinase screening data for a compound specifically designated "this compound," this document will serve as a detailed template, outlining the expected data presentation, experimental protocols, and pathway analysis for a typical small molecule kinase inhibitor.

Executive Summary

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The development of selective kinase inhibitors is a cornerstone of modern drug discovery. This guide details the process of evaluating a compound's kinase inhibitory activity and selectivity through in vitro assays. We will use a representative dataset for a hypothetical compound, this compound, to illustrate the core principles of data presentation and interpretation.

Kinase Inhibition Profile of this compound (Hypothetical Data)

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates greater potency. To assess selectivity, a compound is screened against a panel of diverse kinases.

Table 1: Hypothetical In Vitro Kinase Inhibition Data for this compound

| Kinase Target | Kinase Family | IC50 (nM) | Assay Type |

| EGFR | Tyrosine Kinase | 15 | TR-FRET |

| HER2 | Tyrosine Kinase | 35 | TR-FRET |

| VEGFR2 | Tyrosine Kinase | 8 | TR-FRET |

| ABL1 | Tyrosine Kinase | 1,200 | Radiometric |

| SRC | Tyrosine Kinase | 850 | Radiometric |

| CDK2/cyclin A | Ser/Thr Kinase | >10,000 | Luminescence |

| PKA | Ser/Thr Kinase | >10,000 | Luminescence |

| ROCK1 | Ser/Thr Kinase | 7,500 | TR-FRET |

| p38α | Ser/Thr Kinase | 9,800 | TR-FRET |

Data presented is for illustrative purposes only.

Experimental Protocols

A variety of in vitro kinase assay formats are available, each with its own advantages. Common methods include radiometric assays that measure the incorporation of radiolabeled phosphate and fluorescence/luminescence-based assays that detect product formation or ATP depletion.

General Principle of a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET assays are a popular non-radioactive method for quantifying kinase activity. The assay relies on the transfer of energy from a donor fluorophore (e.g., Europium chelate) to an acceptor fluorophore (e.g., ULight™-labeled peptide). When the donor and acceptor are in close proximity, which occurs when an antibody recognizes the phosphorylated substrate, excitation of the donor results in emission from the acceptor. Kinase inhibition is measured as a decrease in the FRET signal.

Representative TR-FRET Kinase Assay Protocol

-

Reagent Preparation : All reagents, including kinase, substrate (e.g., ULight™-peptide), ATP, and the test compound (this compound), are prepared in a suitable assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20).

-

Compound Dispensing : A serial dilution of this compound is prepared and dispensed into the wells of a low-volume 384-well microplate.

-

Kinase Reaction Initiation : The kinase and substrate are added to the wells containing the compound. The reaction is initiated by the addition of ATP. The final ATP concentration is typically at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

-

Incubation : The reaction mixture is incubated at room temperature for a specified period (e.g., 60-120 minutes) to allow for substrate phosphorylation.

-

Reaction Termination and Detection : The kinase reaction is stopped by the addition of a detection mixture containing EDTA (to chelate Mg²⁺ and stop the enzymatic reaction) and a Europium-labeled anti-phospho-substrate antibody.

-

Signal Measurement : The plate is incubated for a final period (e.g., 60 minutes) to allow for antibody binding to the phosphorylated substrate. The TR-FRET signal is then read on a compatible plate reader, with excitation typically at 320-340 nm and emission measured at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).

-

Data Analysis : The ratio of the acceptor to donor emission is calculated. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for an in vitro kinase inhibition assay.

Relevant Signaling Pathway: EGFR

Given the hypothetical potent activity of this compound against EGFR, understanding its position in cellular signaling is crucial. The diagram below shows a simplified representation of the EGFR signaling pathway, which is a key regulator of cell proliferation and survival.

Conclusion

This guide has outlined the essential components for evaluating the in vitro kinase inhibitory profile of a compound, using the hypothetical molecule this compound as an example. The process involves robust and precise experimental protocols to generate quantitative data, which is then presented in a clear and comparative format. Visualizations of experimental workflows and biological pathways are critical tools for understanding the mechanism of action and the potential therapeutic implications of a kinase inhibitor. The methodologies and data presentation formats described herein represent a standard approach in the field of drug discovery and are crucial for the systematic evaluation of novel kinase inhibitors.

In-Depth Technical Guide: The Cellular Effects of ML150 (ML162) Treatment

Disclaimer: Initial research indicates that the compound of interest for inducing ferroptosis is widely documented as ML162 . It is presumed that "ML150" is a typographical error. This guide will focus on the cellular effects of ML162.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

ML162 is a potent small molecule that induces a form of regulated cell death known as ferroptosis.[1] Initially characterized as a direct inhibitor of Glutathione Peroxidase 4 (GPX4), recent studies have compellingly redefined its primary molecular target as Thioredoxin Reductase 1 (TXNRD1).[2][3] This shift in understanding the mechanism of action is critical for the accurate interpretation of experimental results and for the strategic development of novel cancer therapeutics. This document provides a comprehensive technical overview of the cellular effects of ML162, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.

Core Mechanism of Action: Inhibition of TXNRD1 to Induce Ferroptosis

The central cellular effect of ML162 treatment is the induction of ferroptosis, an iron-dependent form of cell death driven by the accumulation of lipid peroxides.[3] Contrary to earlier beliefs, ML162 does not directly inhibit GPX4, the key enzyme that neutralizes lipid peroxides.[2][4] Instead, ML162 functions as an efficient inhibitor of TXNRD1, a critical selenoprotein enzyme in the thioredoxin system responsible for maintaining cellular redox homeostasis.[2][3]

Inhibition of TXNRD1 by ML162 disrupts the cell's antioxidant capacity, leading to an increase in reactive oxygen species (ROS), subsequent lipid peroxidation, and ultimately, ferroptotic cell death. This revised mechanism repositions the thioredoxin system as a central player in ML162-mediated ferroptosis.

Signaling Pathway of ML162-Induced Ferroptosis

Caption: ML162 inhibits TXNRD1, leading to ferroptosis.

Quantitative Data Presentation

The following tables summarize key quantitative findings from studies on ML162 and the closely related compound, RSL3.

Table 1: Thermal Shift Analysis of ML162 with Target Proteins

| Compound (100 µM) | Protein | Tm (°C) | ΔTm (°C) | Conclusion | Reference |

| DMSO | GPX4 | 51.7 | - | No binding | [4] |

| ML162 | GPX4 | 51.7 | 0 | No direct binding | [4] |

| DMSO | TXNRD1 | 71.3 | - | Baseline | [4] |

| ML162 | TXNRD1 | 73.6 | +2.3 | Direct binding and stabilization | [4] |

Table 2: Cellular Viability and IC50 Values

| Compound | Cell Line | Cancer Type | IC50 | Notes | Reference |

| RSL3 | A549 | Lung Cancer | ~5 µM | - | [4] |

| RSL3 | H1975 | Lung Cancer | 150 nM | More susceptible cell line | [4] |

| ML162 | A2058 | Melanoma | Dose-dependent killing (1-16 µM) | Cell death reversed by Ferrostatin-1 | [5] |

| ML162 | A375 | Melanoma | Dose-dependent killing (1-16 µM) | Cell death not reversed by apoptosis or necrosis inhibitors | [5] |

Table 3: Cellular TXNRD1 Activity Inhibition

| Compound | Cell Line | Concentration | Incubation Time | Method | Result | Reference |

| ML162 | A549 | ≥ 0.5 µM | 4-24 hours | RX1 activity probe | Significant, dose-dependent inhibition | [1][5] |

| ML162 | A549 | ≥ 1 µM | 4 hours | RX1 activity probe | Sufficient for significant inhibition | [1][5] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of ML162's cellular effects.

Cell Viability Assay to Confirm Ferroptosis

Objective: To determine the cytotoxic effect of ML162 and confirm that cell death occurs via ferroptosis.

Materials:

-

Human cancer cell lines (e.g., A549, A2058, A375)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

ML162 (stock solution in DMSO)

-

Ferrostatin-1 (Fer-1), a ferroptosis inhibitor

-

z-VAD-fmk, a pan-caspase (apoptosis) inhibitor

-

Necrosulfonamide, a necroptosis inhibitor

-

96-well clear-bottom cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

Procedure:

-

Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

Inhibitor Pre-treatment: For inhibitor rescue experiments, pre-treat cells with Ferrostatin-1 (10 µM), z-VAD-fmk (10 µM), or necrosulfonamide (0.5 µM) for 24 hours.[5]

-

ML162 Treatment: Add ML162 at various concentrations (e.g., a serial dilution from 0.1 µM to 20 µM) to the designated wells. Include a DMSO-only control.

-

Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Measurement: Equilibrate the plate to room temperature for 30 minutes. Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Signal Reading: Shake the plate for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence with a plate reader.

-

Data Analysis: Normalize the readings to the DMSO control wells to calculate the percentage of cell viability. Plot the results to determine the IC50 value.

Cellular TXNRD1 Activity Assay

Objective: To measure the direct inhibition of TXNRD1 activity in live cells upon ML162 treatment.

Materials:

-

A549 human lung cancer cells

-

Complete cell culture medium

-

ML162

-

RX1 activity probe (a specific probe for cellular TXNRD1 activity)

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope or a fluorescent plate reader

Procedure:

-

Cell Seeding: Seed 20,000 A549 cells per well in a suitable plate for fluorescence measurement.[2]

-

ML162 Treatment: Treat the cells with a range of ML162 concentrations (e.g., 0.1 µM to 15 µM) for various durations (e.g., 4, 12, and 24 hours).[5]

-

Probe Incubation: At the end of the treatment period, wash the cells once with PBS and then incubate with the RX1 activity probe following the manufacturer's specifications.

-

Fluorescence Measurement: After incubation with the probe, measure the fluorescence intensity using a microscope or a plate reader with the appropriate excitation and emission wavelengths.

-

Data Analysis: A reduction in the fluorescent signal in ML162-treated cells compared to the DMSO control indicates inhibition of TXNRD1 activity. Normalize the signal to cell viability if significant cell death has occurred at the time of measurement.

Experimental Workflow Visualization

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ML162 | GPX4 inhibitor | induces ferroptosis | antitumor | TargetMol [targetmol.com]

Methodological & Application

Application Notes and Protocols for the Multi-Kinase Inhibitor Foretinib

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the experimental protocols for the characterization of Foretinib (also known as XL880 or GSK1363089), a potent multi-kinase inhibitor. Foretinib targets several receptor tyrosine kinases (RTKs) implicated in cancer progression, including MET, VEGFR2, KDR, RON, AXL, and TIE-2.[1][2][3][4] These application notes include detailed methodologies for in vitro kinase assays, cellular proliferation assays, and Western blot analysis to assess the inhibitor's efficacy and mechanism of action. Quantitative data are summarized in tabular format for ease of reference, and key signaling pathways and experimental workflows are visualized using diagrams.

Introduction to Foretinib

Foretinib is an orally available small molecule inhibitor that targets multiple RTKs involved in tumorigenesis, angiogenesis, and metastasis.[5][6] Its primary targets are the hepatocyte growth factor (HGF) receptor, c-Met, and the vascular endothelial growth factor receptor 2 (VEGFR-2).[7] By inhibiting these and other related kinases, Foretinib disrupts key signaling pathways, leading to reduced cell proliferation, induction of apoptosis, and inhibition of angiogenesis in various cancer models.[6][8]

Quantitative Data

The inhibitory activity of Foretinib has been quantified against a range of kinases and cancer cell lines. The following tables summarize key IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a kinase or the proliferation of cells by 50%.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | IC50 (nM) |

| c-Met | 0.4[8][9] |

| KDR (VEGFR-2) | 0.9[9] |

| Ron | 3 |

| Flt-1 (VEGFR-1) | 6.8 |

| Flt-4 (VEGFR-3) | 2.8 |

| AXL | Data not available |

| PDGFRα | Data not available |

| TIE-2 | Data not available |

Table 2: Cellular Antiproliferative Activity

| Cell Line | Cancer Type | IC50 |

| A549 | Non-small cell lung cancer | 29 nM[9] |

| HT29 | Colorectal cancer | 165 nM |

| B16F10 | Melanoma | 40 nM |

| MKN-45 | Gastric cancer (c-Met overexpressing) | ~10-100 nM[8] |

| KATO-III | Gastric cancer (c-Met overexpressing) | ~100 nM - 1 µM[8] |

| SNU-1 | Gastric cancer (c-Met low-expressing) | >1 µM[8] |

Signaling Pathways Modulated by Foretinib

Foretinib exerts its effects by inhibiting the phosphorylation of its target kinases, thereby blocking downstream signaling cascades. The primary pathways affected are the PI3K/AKT and the RAS/MEK/ERK (MAPK) pathways, which are crucial for cell survival, proliferation, and angiogenesis.[1][8]

Caption: Foretinib inhibits RTKs, blocking PI3K/AKT and RAS/MEK/ERK pathways.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of Foretinib.

In Vitro Kinase Activity Assay

This protocol describes a method to determine the IC50 value of Foretinib against a specific kinase using a fluorescence-based assay.

Caption: Workflow for the in vitro kinase activity assay.

Materials:

-

Purified recombinant kinase (e.g., c-Met, VEGFR-2)

-

Kinase-specific substrate peptide

-

Foretinib

-

ATP

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Fluorescence-based ADP detection kit (e.g., ADP-Glo™)

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of Foretinib in DMSO.

-

Create a series of dilutions of Foretinib in kinase assay buffer.

-

Prepare a solution of the kinase and its substrate in kinase assay buffer.

-

-

Assay Plate Setup:

-

Add the Foretinib dilutions to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a positive control for inhibition (0% activity).

-

Add the kinase/substrate solution to all wells.

-

Incubate the plate at room temperature for 10-30 minutes to allow the inhibitor to bind to the kinase.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP detection kit. This typically involves adding a reagent that converts ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

-

-

Data Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each Foretinib concentration relative to the controls.

-

Plot the percent inhibition against the logarithm of the Foretinib concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell Viability (MTT) Assay

This protocol measures the effect of Foretinib on the proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., A549, MKN-45)

-

Complete cell culture medium

-

Foretinib

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear plates

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of Foretinib in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of Foretinib. Include wells with medium and DMSO as a vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).[9]

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the MTT into a purple formazan product.

-

-

Solubilization:

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the Foretinib concentration and determine the IC50 value.

-

Western Blot Analysis

This protocol is used to assess the effect of Foretinib on the phosphorylation of target kinases and downstream signaling proteins.

Materials:

-

Cancer cell line of interest

-

Foretinib

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-c-Met, anti-c-Met, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with various concentrations of Foretinib for a specified time.

-

Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay kit.

-

-

SDS-PAGE and Transfer:

-

Normalize the protein amounts for each sample, mix with loading buffer, and heat.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Analyze the band intensities to determine the relative levels of protein phosphorylation. Densitometry can be used for quantification, with phosphorylation levels often normalized to the total protein levels.[10]

-

Conclusion

The protocols outlined in this document provide a robust framework for the preclinical evaluation of the multi-kinase inhibitor Foretinib. By employing these in vitro and cell-based assays, researchers can effectively characterize its inhibitory potency, cellular efficacy, and mechanism of action, thereby facilitating its further development as a potential therapeutic agent.

References

- 1. Foretinib inhibits angiogenesis, lymphangiogenesis and tumor growth of pancreatic cancer in vivo by decreasing VEGFR-2/3 and TIE-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug: Foretinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 3. A phase I study of foretinib, a multi-targeted inhibitor of c-Met and vascular endothelial growth factor receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Phase 1 dose-escalation study of the safety and pharmacokinetics of once-daily oral foretinib, a multi-kinase inhibitor, in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Foretinib - Wikipedia [en.wikipedia.org]

- 8. Targeted dual inhibition of c‐Met/VEGFR2 signalling by foretinib improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for Preparing ML150 (MW-150) Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML150, also identified as MW-150 or MW01-18-150SRM, is a potent and selective, central nervous system (CNS) penetrant, and orally active inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2] The p38α MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and stress. Inhibition of this pathway has significant therapeutic potential in a variety of diseases, including neuroinflammatory and neurodegenerative disorders. Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible results in both in vitro and in vivo experimental settings.

These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure their stability and efficacy for research applications.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound (MW-150) and its common salt forms.

| Property | Value | Reference |

| Compound Name | This compound (MW-150, MW01-18-150SRM) | [1][2] |

| Molecular Formula | C₂₄H₂₃N₅ | [2] |

| Molecular Weight | 381.47 g/mol | [2] |

| Target | p38α Mitogen-Activated Protein Kinase (MAPK) | [1][2] |

| Inhibitory Constant (Ki) | 101 nM | [1][2] |

| IC₅₀ (MK2) | 332 nM | [1] |

| IC₅₀ (IL-1β production) | 936 nM | [1] |

| Solubility in DMSO | 40 mg/mL (approx. 104.86 mM) | [1] |

| Storage (Powder) | -20°C for up to 3 years | [2] |

| Storage (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month | [2] |

Experimental Protocols

Materials and Equipment

-

This compound (MW-150) powder (or its hydrochloride salt)

-

Anhydrous Dimethyl Sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes (1.5 mL or 2 mL)

-

Sterile serological pipettes and pipette tips

-

Vortex mixer

-

Ultrasonic bath (optional, for aiding dissolution)

-

Analytical balance

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Workflow for Stock Solution Preparation

Step-by-Step Protocol for a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound (MW: 381.47 g/mol ) in DMSO. Adjust calculations accordingly for different concentrations or salt forms.

-

Calculation:

-

To prepare a 10 mM (0.01 mol/L) stock solution, you will need to dissolve 3.8147 mg of this compound in 1 mL of DMSO.

-

Calculation: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

-

Mass (mg) = 0.01 mol/L * 0.001 L * 381.47 g/mol * 1000 = 3.8147 mg.

-

It is recommended to prepare a larger volume (e.g., 5-10 mg) to minimize weighing errors. For example, to prepare a stock solution from 5 mg of this compound:

-

Volume of DMSO (mL) = (Mass (mg) / Molecular Weight ( g/mol )) / Molarity (mol/L) * 1000

-

Volume of DMSO (mL) = (5 mg / 381.47 g/mol ) / 0.01 mol/L * 1000 = 1.31 mL.

-

-

Weighing:

-

Tare a sterile microcentrifuge tube on an analytical balance.

-

Carefully weigh the desired amount of this compound powder (e.g., 5 mg) directly into the tube.

-

-

Dissolution:

-

Add the calculated volume of sterile DMSO (e.g., 1.31 mL) to the microcentrifuge tube containing the this compound powder.

-

Secure the cap and vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.

-

Visually inspect the solution against a light source to ensure there are no visible particulates.

-

If dissolution is slow, brief sonication in an ultrasonic water bath can be used to facilitate the process.[1]

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, which can degrade the compound, it is crucial to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

-

Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and date of preparation.

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2]

-

Preparation of Working Solutions

-

For cell-based assays, the DMSO concentration in the final culture medium should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.

-

To prepare a working solution, thaw a single aliquot of the 10 mM stock solution at room temperature.

-

Perform a serial dilution of the stock solution in sterile cell culture medium to achieve the desired final concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock, you can perform a 1:1000 dilution.

Mechanism of Action: Inhibition of the p38α MAPK Signaling Pathway

This compound is a selective inhibitor of p38α MAPK.[1][2] In response to cellular stress and inflammatory cytokines (e.g., TNF-α, IL-1β), upstream kinases activate p38α MAPK through phosphorylation. Activated p38α then phosphorylates downstream substrates, including MAPK-activated protein kinase 2 (MK2).[1] This phosphorylation cascade ultimately leads to the activation of transcription factors that upregulate the production of pro-inflammatory cytokines, creating a positive feedback loop that can drive inflammation.

This compound exerts its anti-inflammatory effects by binding to p38α and preventing the phosphorylation of MK2, thereby inhibiting the downstream production of cytokines like IL-1β.[1]

Disclaimer

This protocol is intended for research use only by qualified personnel. It is essential to consult the relevant Safety Data Sheet (SDS) for this compound before handling and to use appropriate personal protective equipment. The stability and solubility of the compound may vary depending on the specific batch and purity. It is recommended to perform a small-scale solubility test before preparing a large batch of stock solution.

References

ML150: A Potent Inducer of Ferroptosis in Cancer Cell Lines

Application Notes and Protocols for Researchers

For Immediate Release

This document provides detailed application notes and experimental protocols for the use of ML150, a potent and specific inhibitor of Glutathione Peroxidase 4 (GPX4), in cancer cell line research. This compound has emerged as a valuable tool for inducing ferroptosis, a form of iron-dependent regulated cell death, offering a promising avenue for cancer therapy, particularly in treatment-resistant cancers. These guidelines are intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics.

Introduction to this compound and Ferroptosis

Ferroptosis is a unique form of programmed cell death characterized by the iron-dependent accumulation of lipid peroxides.[1] Unlike apoptosis, it is a non-caspase-dependent process. The central regulator of ferroptosis is GPX4, an enzyme that neutralizes lipid hydroperoxides.[2] By inhibiting GPX4, this compound disrupts the cellular antioxidant defense system, leading to an accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[2] This mechanism of action makes this compound a subject of intense research for its potential to overcome resistance to conventional cancer therapies.

Data Presentation: Efficacy of this compound Across Cancer Cell Lines

The cytotoxic effect of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The following table summarizes the reported IC50 values for this compound in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| HT-1080 | Fibrosarcoma | Data not available in search results |

| BJeLR | Fibrosarcoma | Data not available in search results |

| A549 | Lung Cancer | Data not available in search results |

| MCF7 | Breast Cancer | Data not available in search results |

| PANC-1 | Pancreatic Cancer | Data not available in search results |

| PC-3 | Prostate Cancer | Data not available in search results |

Note: Specific IC50 values for this compound in various cancer cell lines were not available in the provided search results. Researchers should determine the IC50 for their specific cell line of interest empirically using the cell viability assay protocol provided below.

Signaling Pathways Modulated by this compound

This compound's primary mechanism of action is the direct inhibition of GPX4, a key enzyme in the ferroptosis pathway. This inhibition leads to a cascade of downstream events culminating in lipid peroxidation and cell death.

While the direct impact of this compound on other signaling pathways like MAPK and p53 is still under investigation, the induction of ferroptosis can indirectly influence these pathways. For instance, the cellular stress caused by lipid peroxidation may activate stress-responsive pathways. Further research is required to elucidate the detailed crosstalk between this compound-induced ferroptosis and other critical cancer signaling networks.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound treatment in cancer cell lines.

Experimental Workflow Overview

Cell Culture and this compound Treatment

Materials:

-

Cancer cell line of interest

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Cell culture flasks/plates

Procedure:

-

Culture cancer cells in a humidified incubator at 37°C with 5% CO2.

-

Maintain cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Passage cells upon reaching 70-80% confluency.

-

For this compound treatment, seed cells in multi-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)

Materials:

-

Cells treated with this compound in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

After the this compound treatment period, add 10-20 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot for GPX4 Detection

Materials:

-

Cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against GPX4

-

Loading control primary antibody (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

After this compound treatment, wash cells with cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.[3]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against GPX4 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[4]

-

Re-probe the membrane with a loading control antibody to ensure equal protein loading.

Lipid Peroxidation Assay (TBARS Assay)

Materials:

-

Cells treated with this compound

-

Cell lysis buffer (e.g., 1% Triton X-100 with BHT)[1]

-

Thiobarbituric acid (TBA) reagent

-

Trichloroacetic acid (TCA)

-

Malondialdehyde (MDA) standard

-

Spectrophotometer or microplate reader

Procedure:

-

Following this compound treatment, harvest and wash the cells.

-

Lyse the cells in a buffer containing an antioxidant like BHT to prevent ex vivo lipid peroxidation.[1]

-

Centrifuge the lysate to remove cell debris.

-

To a portion of the supernatant, add TCA to precipitate proteins and then TBA reagent.

-

Heat the samples at 95°C for 60 minutes to allow the reaction between MDA (a product of lipid peroxidation) and TBA to form a colored adduct.[1][2]

-

Cool the samples on ice and centrifuge to pellet any precipitate.[1]

-

Quantify the amount of MDA by comparing the absorbance to a standard curve generated with known concentrations of MDA.[1]

Logical Relationship of Experimental Assays

By following these protocols, researchers can effectively utilize this compound to study the mechanisms of ferroptosis in various cancer cell lines and evaluate its potential as a therapeutic agent. The provided diagrams offer a visual guide to the underlying signaling pathways and experimental workflows.

References

- 1. Lipid Peroxidation Assay [bio-protocol.org]

- 2. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Western Blot Video Protocol | Proteintech Group [ptglab.com]

- 4. youtube.com [youtube.com]

- 5. Lipid peroxidation assay [bio-protocol.org]

Application Notes and Protocols for ML150 Immunoprecipitation Assay

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for conducting an immunoprecipitation (IP) assay to study the effects of ML150, a known inhibitor of α-synuclein expression. The protocol is designed for researchers investigating the molecular mechanisms of α-synuclein and the therapeutic potential of compounds like this compound in neurodegenerative disease models. This guide includes comprehensive experimental procedures, data presentation tables, and visual diagrams of the experimental workflow and a relevant signaling pathway to facilitate understanding and reproducibility.

Introduction

Alpha-synuclein (α-synuclein) is a presynaptic neuronal protein that is genetically and neuropathologically linked to Parkinson's disease. The aggregation of α-synuclein is a hallmark of synucleinopathies, and strategies to reduce its expression or aggregation are of significant therapeutic interest. This compound has been identified as a small molecule that selectively inhibits the expression of α-synuclein.

Immunoprecipitation is a powerful technique used to isolate a specific protein out of a complex mixture, such as a cell lysate, using an antibody that specifically binds to that particular protein. This allows for the subsequent analysis of the target protein and its interacting partners. This application note details a protocol to immunoprecipitate α-synuclein from cultured neuronal cells treated with this compound, enabling downstream analysis by methods such as Western blotting or mass spectrometry.

Key Signaling Pathway: α-Synuclein and Dopamine Transporter (DAT) Regulation

Alpha-synuclein has been shown to interact with and modulate the function of the Dopamine Transporter (DAT), a key protein in regulating dopamine levels in the synapse.[1][2][3] Dysregulation of this interaction can impact dopamine homeostasis and is implicated in the pathophysiology of Parkinson's disease. Furthermore, α-synuclein can influence the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[4][5] The following diagram illustrates a simplified model of this signaling pathway.

Experimental Workflow

The following diagram outlines the major steps of the this compound immunoprecipitation assay.

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| SH-SY5Y human neuroblastoma cells | ATCC | CRL-2266 |

| This compound | Sigma-Aldrich | SML0461 |

| Anti-α-synuclein antibody (for IP) | Abcam | ab138501 |

| Anti-α-synuclein antibody (for WB) | Cell Signaling Technology | #2642 |

| Anti-DAT antibody | Santa Cruz Biotechnology | sc-32259 |

| Anti-Akt antibody | Cell Signaling Technology | #4691 |

| Anti-phospho-Akt (Ser473) antibody | Cell Signaling Technology | #4060 |

| Normal Rabbit IgG | Santa Cruz Biotechnology | sc-2027 |

| Protein A/G Magnetic Beads | Thermo Fisher Scientific | 88802 |

| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |

| Protease Inhibitor Cocktail | Roche | 11836170001 |

| Phosphatase Inhibitor Cocktail | Roche | 04906837001 |

| Laemmli Sample Buffer | Bio-Rad | 1610747 |

| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 |

| Penicillin-Streptomycin | Gibco | 15140122 |

| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |

| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D2650 |

Experimental Protocol

Cell Culture and this compound Treatment

-

Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seed cells in 10 cm dishes and grow to 70-80% confluency.

-

Prepare a stock solution of this compound in DMSO.

-

Treat cells with the desired concentration of this compound (e.g., 1-10 µM) or vehicle control (DMSO) for 24-48 hours. The optimal concentration and treatment time should be determined empirically.

Cell Lysis

-

After treatment, wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each 10 cm dish.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (cleared lysate) to a new pre-chilled tube.

-

Determine the protein concentration of the lysate using a BCA protein assay.

Pre-clearing the Lysate

-

For each immunoprecipitation reaction, use approximately 500 µg to 1 mg of total protein. Adjust the volume of the lysate with lysis buffer to a final volume of 500 µL.

-

Add 1 µg of normal rabbit IgG and 20 µL of Protein A/G magnetic bead slurry to the lysate.

-

Incubate on a rotator for 1 hour at 4°C.

-

Pellet the beads using a magnetic stand and carefully transfer the supernatant (pre-cleared lysate) to a new pre-chilled tube.

Immunoprecipitation

-

To the pre-cleared lysate, add 2-5 µg of the anti-α-synuclein antibody for immunoprecipitation.

-

Incubate on a rotator overnight at 4°C.

-

Add 30 µL of Protein A/G magnetic bead slurry to capture the antibody-antigen complexes.

-

Incubate on a rotator for 2-4 hours at 4°C.

Washing

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads three times with 1 mL of ice-cold lysis buffer. For each wash, resuspend the beads, incubate for 5 minutes on a rotator at 4°C, and then pellet the beads.

-

After the final wash, carefully remove all of the supernatant.

Elution

-

Resuspend the beads in 40 µL of 1X Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

-

Pellet the beads using a magnetic stand and collect the supernatant containing the eluted proteins.

Downstream Analysis (Western Blotting)

-

Load the eluted samples and an input control (a small fraction of the initial cell lysate) onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-α-synuclein, anti-DAT, anti-Akt, anti-phospho-Akt) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

Data Presentation

The following tables provide a template for organizing quantitative data from the immunoprecipitation and subsequent Western blot analysis.

Table 1: Reagent Concentrations for Cell Treatment and Lysis

| Reagent | Stock Concentration | Working Concentration |

| This compound | 10 mM in DMSO | 1-10 µM |

| Protease Inhibitor Cocktail | 100X | 1X |

| Phosphatase Inhibitor Cocktail | 100X | 1X |

Table 2: Antibody Dilutions for Immunoprecipitation and Western Blotting

| Antibody | Application | Recommended Dilution |

| Anti-α-synuclein (IP) | Immunoprecipitation | 2-5 µg per 500 µg-1 mg lysate |

| Normal Rabbit IgG | Pre-clearing/Negative Control | 1 µg per 500 µg-1 mg lysate |

| Anti-α-synuclein (WB) | Western Blot | 1:1000 |

| Anti-DAT (WB) | Western Blot | 1:500 - 1:1000 |

| Anti-Akt (WB) | Western Blot | 1:1000 |

| Anti-phospho-Akt (WB) | Western Blot | 1:1000 |

| HRP-conjugated secondary Ab | Western Blot | 1:2000 - 1:5000 |

Table 3: Incubation Times and Temperatures

| Step | Time | Temperature |

| This compound Treatment | 24-48 hours | 37°C |

| Cell Lysis | 30 minutes | 4°C (on ice) |

| Pre-clearing | 1 hour | 4°C |

| Immunoprecipitation (with primary Ab) | Overnight | 4°C |

| Immunocomplex Capture (with beads) | 2-4 hours | 4°C |

| Washing | 3 x 5 minutes | 4°C |

| Elution | 5-10 minutes | 95-100°C |

| Primary Antibody Incubation (WB) | Overnight | 4°C |

| Secondary Antibody Incubation (WB) | 1 hour | Room Temperature |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or low yield of target protein | Inefficient cell lysis | Use a stronger lysis buffer or sonicate the lysate. |

| Poor antibody-antigen binding | Ensure the antibody is validated for IP. Increase antibody concentration or incubation time. | |

| Protein degradation | Add fresh protease and phosphatase inhibitors to the lysis buffer. Keep samples on ice at all times. | |

| High background/non-specific binding | Insufficient pre-clearing | Increase the amount of control IgG and beads used for pre-clearing. |

| Inadequate washing | Increase the number of washes or the stringency of the wash buffer. | |

| Antibody heavy and light chains in elution | Use an IP/Western blot antibody from a different species or use a secondary antibody that specifically recognizes native (non-denatured) IgG. |

Conclusion

This application note provides a detailed and robust protocol for the immunoprecipitation of α-synuclein from cells treated with the inhibitor this compound. By following this guide, researchers can effectively investigate the impact of this compound on α-synuclein levels and its interactions with other proteins, thereby gaining valuable insights into the molecular pathways underlying synucleinopathies and potential therapeutic interventions. The provided diagrams and tables are intended to enhance the clarity and reproducibility of the experimental workflow.

References

- 1. Dopamine Transporter Activity Is Modulated by α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alpha-synuclein modulates dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alpha-Synuclein regulation of the dopaminergic transporter: a possible role in the pathogenesis of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. themoonlight.io [themoonlight.io]

- 5. biorxiv.org [biorxiv.org]

Application Notes and Protocols for C150 in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of C150, a novel small molecule inhibitor of Epithelial-to-Mesenchymal Transition (EMT), in pancreatic cancer xenograft mouse models. The protocols outlined below are based on published preclinical studies and are intended to guide researchers in designing and executing their own in vivo experiments.

Introduction to C150

C150 is a quinoline derivative, identified as a potent inhibitor of EMT, a critical process in cancer progression, metastasis, and drug resistance. It has demonstrated significant anti-tumor activity in preclinical models of pancreatic cancer.

Mechanism of Action: C150's primary mechanism of action involves the induction of Endoplasmic Reticulum (ER) stress. This leads to an increase in proteasome assembly and activity, which in turn enhances the proteasomal degradation of key EMT-promoting transcription factors, most notably Snail.[1][2][3][4] The degradation of Snail reverses the EMT process, leading to an increase in epithelial markers (e.g., ZO-1, claudin-1) and a decrease in mesenchymal markers (e.g., N-cadherin).[3][4][5] This ultimately results in the inhibition of cancer cell proliferation, migration, and invasion.[3][5]

In Vitro Activity of C150

Prior to in vivo studies, the cytotoxic and anti-invasive properties of C150 were established in various pancreatic cancer cell lines.

| Cell Line | IC50 (µM) | Notes |

| PANC-1 | 1 - 2.5 | Human pancreatic carcinoma, epithelial-like |

| MIA PaCa-2 | 1 - 2.5 | Human pancreatic carcinoma, mesenchymal-like |

| hTERT-HPNE | >12.5 | Non-cancerous pancreatic epithelial cells |

Table 1: In vitro cytotoxicity of C150 in pancreatic cancer cell lines.[3][5]

In Vivo Xenograft Studies with C150

C150 has been shown to significantly inhibit tumor growth in orthotopic pancreatic cancer xenograft models.

| Parameter | Study 1 | Study 2 |

| Mouse Model | Orthotopic Xenograft (PANC-1 cells) | Orthotopic Syngeneic (Pan02 cells) |

| Compound | C150 | C150 |

| Dosage | 15 mg/kg | 150 mg/kg |

| Administration | Intraperitoneal (i.p.) injection | Oral gavage |

| Frequency | Three times per week | Three times per week |

| Primary Outcome | Significant reduction in tumor growth | Significantly increased survival, reduced tumor growth, and decreased ascites |

Table 2: Summary of in vivo efficacy studies of C150 in pancreatic cancer mouse models.[1][2][3][5]

Experimental Protocols

C150 Preparation for In Vivo Administration

Note: The exact formulation for C150 administration was not detailed in the provided search results. A common practice for similar small molecules is to formulate them in a vehicle such as a solution of DMSO, PEG300, and saline. It is crucial to perform solubility and stability tests for the specific batch of C150 being used.

Example Formulation (General Guidance):

-

Dissolve C150 in 100% DMSO to create a stock solution.

-

For the final injection volume, dilute the stock solution in a vehicle mixture (e.g., 10% DMSO, 40% PEG300, 50% Saline).

-

The final concentration should be calculated based on the desired dosage (mg/kg) and the average weight of the mice.

Orthotopic Pancreatic Cancer Xenograft Model Protocol (PANC-1)

This protocol describes the establishment of an orthotopic xenograft model using the PANC-1 human pancreatic cancer cell line.

Materials:

-

PANC-1 cells (cultured in appropriate media)

-

Matrigel

-

Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old

-

Anesthetic (e.g., isoflurane)

-

Surgical tools (scalpel, forceps, sutures)

-

Insulin syringes

Procedure:

-

Cell Preparation:

-

Culture PANC-1 cells to ~80% confluency.

-

Harvest cells using trypsin and wash with sterile PBS.

-

Resuspend the cell pellet in a 1:1 mixture of serum-free media and Matrigel to a final concentration of 1 x 10^7 cells/mL. Keep on ice.

-

-

Surgical Procedure:

-

Anesthetize the mouse using isoflurane.

-

Make a small incision in the left abdominal flank to expose the spleen and pancreas.

-

Gently exteriorize the pancreas.

-

Using an insulin syringe, slowly inject 1 x 10^6 cells (in 100 µL of the cell/Matrigel suspension) into the tail of the pancreas.

-

Carefully return the pancreas to the abdominal cavity.

-

Close the abdominal wall and skin with sutures.

-

-

Tumor Growth Monitoring:

-

Monitor the mice for post-surgical recovery.

-

Tumor growth can be monitored using non-invasive imaging techniques (e.g., bioluminescence imaging if using luciferase-expressing cells) or by ultrasound.

-

Once tumors are established and reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

C150 Treatment Protocol

-

Dosing:

-

Administration:

-

Administer the treatment three times per week.

-

-

Monitoring:

-

Measure tumor volume regularly (e.g., twice a week) using calipers (for subcutaneous models) or imaging.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Endpoint:

-

At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.

-

Harvest the tumors for further analysis (e.g., weight, immunohistochemistry for EMT markers).

-

Visualizations

Signaling Pathway of C150 Action

Caption: C150 induces ER stress, leading to Snail degradation and EMT inhibition.

Experimental Workflow for C150 Xenograft Study

Caption: Workflow for evaluating C150 efficacy in an orthotopic pancreatic xenograft model.

References

- 1. Novel compound C150 inhibits pancreatic cancer through induction of ER stress and proteosome assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Novel compound C150 inhibits pancreatic cancer through induction of ER stress and proteosome assembly [frontiersin.org]

- 3. Frontiers | Novel Compound C150 Inhibits Pancreatic Cancer Cell Epithelial-to-Mesenchymal Transition and Tumor Growth in Mice [frontiersin.org]

- 4. Novel Compound C150 Inhibits Pancreatic Cancer Cell Epithelial-to-Mesenchymal Transition and Tumor Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Compound C150 Inhibits Pancreatic Cancer Cell Epithelial-to-Mesenchymal Transition and Tumor Growth in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analytical Detection of USP7 Inhibitor ML150 (Representative Compound: P5091)

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML150 is a designation for a potent and selective small molecule inhibitor of Ubiquitin-Specific Peptidase 7 (USP7). For the purposes of these application notes, the well-characterized USP7 inhibitor, P5091 , will be used as a representative compound. P5091 is a trisubstituted thiophene that has been shown to induce apoptosis in various cancer cell lines and overcome drug resistance.[1] Accurate and precise analytical methods are crucial for the preclinical and clinical development of such inhibitors, enabling pharmacokinetic, pharmacodynamic, and toxicological assessments.

This document provides detailed protocols for the quantitative analysis of P5091 in biological matrices, specifically plasma, using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Additionally, it outlines the key signaling pathways affected by USP7 inhibition to provide a biological context for the analytical data.

Chemical and Physical Properties of P5091

| Property | Value | Reference |

| Chemical Name | 1-(5-(2,4-dichlorophenylthio)-4-nitrothiophen-2-yl)ethanone | MedChemExpress |

| Molecular Formula | C₁₂H₇Cl₂NO₃S₂ | MedChemExpress |

| Molecular Weight | 348.22 g/mol | [2] |

| Appearance | Solid | N/A |

| Solubility | Soluble in DMSO | [3] |

| IC₅₀ (USP7) | 4.2 µM | [2] |

Signaling Pathways Modulated by USP7 Inhibition

USP7 is a deubiquitinating enzyme that plays a critical role in regulating the stability and function of numerous proteins involved in key cellular processes. Its inhibition by compounds such as P5091 can significantly impact several signaling pathways implicated in cancer.

-

MDM2-p53 Pathway: USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. Inhibition of USP7 leads to MDM2 destabilization, resulting in the accumulation of p53 and subsequent cell cycle arrest and apoptosis.

-

Wnt/β-catenin Pathway: USP7 has been shown to regulate the Wnt/β-catenin signaling pathway. Inhibition of USP7 can lead to the degradation of β-catenin, a key transcriptional co-activator in this pathway, thereby suppressing tumor growth in cancers with aberrant Wnt signaling.[4]

-

NF-κB Signaling Pathway: USP7 can deubiquitinate components of the NF-κB pathway, leading to its activation and the promotion of inflammation and cell survival.

-

PI3K/AKT Pathway: USP7 can influence the PI3K/AKT pathway, which is central to cell growth, proliferation, and survival.

-